molecular formula C22H22N2Na4O11 B12839516 Bapta tetrasodium salt hydrate

Bapta tetrasodium salt hydrate

Cat. No.: B12839516
M. Wt: 582.4 g/mol
InChI Key: OVKNPFSLQKTYBB-UHFFFAOYSA-J
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Preparation Methods

Synthetic Routes and Reaction Conditions

Bapta tetrasodium salt hydrate is synthesized through a multi-step process involving the reaction of 1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired tetrasodium salt hydrate .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The compound is then purified through crystallization and drying processes to achieve high purity levels suitable for research applications .

Chemical Reactions Analysis

Types of Reactions

Bapta tetrasodium salt hydrate primarily undergoes complexation reactions with calcium ions. It exhibits a high affinity for calcium ions, forming stable complexes that can be monitored spectrophotometrically .

Common Reagents and Conditions

The compound is often used in conjunction with calcium chloride in aqueous solutions. The reaction conditions typically involve maintaining a neutral to slightly alkaline pH to ensure optimal complexation with calcium ions .

Major Products Formed

The major product formed from the reaction of this compound with calcium ions is a stable calcium-Bapta complex. This complex is used to measure and control calcium levels in various biological and chemical systems .

Scientific Research Applications

In a study investigating the role of calcium in apoptosis, BAPTA was used to chelate intracellular calcium in human acute lymphoblastic leukemia cells. The results indicated that BAPTA treatment enhanced the lethality of dexamethasone by inhibiting the ERK1/2 signaling pathway, thereby promoting apoptosis through mitochondrial dysfunction .

Neuroscience Research

BAPTA tetrasodium salt is frequently employed in neuroscience to study synaptic transmission and neuronal excitability. It helps elucidate the roles of calcium in neurotransmitter release and neuronal signaling.

Case Study: Neuronal Calcium Dynamics

Research demonstrated that BAPTA could effectively buffer calcium transients in neurons, allowing for detailed studies of synaptic plasticity mechanisms. By using microelectrodes filled with BAPTA, scientists observed significant reductions in excitatory postsynaptic potentials, highlighting the importance of calcium in synaptic function .

Cellular and Molecular Biology

The compound is also pivotal in cellular biology for studying various cellular processes, including cell division, migration, and differentiation.

Case Study: Oocyte Viability

In reproductive biology, BAPTA has been utilized to improve the viability of vitrified oocytes by reducing reactive oxygen species (ROS) levels and preserving mitochondrial function. The study found that BAPTA treatment significantly enhanced oocyte survival rates during cryopreservation procedures .

Drug Development and Therapeutics

BAPTA tetrasodium salt has therapeutic implications, particularly in drug development targeting calcium-related disorders.

Case Study: Cystic Fibrosis

A novel therapeutic approach involving BAPTA was explored in cystic fibrosis research. By modulating calcium signaling pathways, researchers aimed to enhance epithelial fluid secretion without affecting CFTR function, demonstrating the potential of calcium modulators in treating respiratory conditions .

Biochemical Assays

Due to its properties as a calcium indicator, BAPTA is widely used in various biochemical assays to measure Ca²⁺ concentrations.

Assay Type Application
Fluorescence AssaysMeasurement of Ca²⁺ levels
Colorimetric AssaysDetection of magnesium ions
Spectrophotometric MonitoringTransient Ca²⁺ phenomena

Mechanism of Action

Bapta tetrasodium salt hydrate exerts its effects by chelating calcium ions. The compound has a high affinity for calcium ions, forming stable complexes that can be detected through fluorescence emission scans. This mechanism allows researchers to monitor and control calcium levels in various biological and chemical systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high sensitivity and selectivity for calcium ions, making it an ideal compound for precise calcium signaling studies. Its minimal sensitivity to pH changes further enhances its utility in various research applications .

Biological Activity

BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) tetrasodium salt hydrate is a highly selective calcium chelator widely used in biological and biochemical research. Its ability to bind calcium ions with high affinity allows researchers to manipulate intracellular calcium levels, making it an invaluable tool in studies related to calcium signaling, neuroprotection, and cellular apoptosis.

PropertyValue
Molecular Formula C22_{22}H20_{20}N2_{2}Na4_{4}O10_{10}
Molecular Weight 564.36 g/mol
CAS Number 126824-24-6
Solubility Soluble in water (10 mg/mL)
Appearance Beige powder

BAPTA tetrasodium acts primarily as a calcium chelator , exhibiting a significantly higher affinity for Ca2+^{2+} ions compared to Mg2+^{2+}. The binding constant for Ca2+^{2+} is approximately 110 nM, which is about 105-fold greater than that for Mg2+^{2+} . This selectivity allows BAPTA to effectively buffer intracellular calcium concentrations, thereby influencing various cellular processes.

Biological Applications

  • Calcium Signaling Studies : BAPTA is utilized to investigate the role of calcium in cellular signaling pathways. By controlling intracellular calcium levels, researchers can elucidate the mechanisms underlying various physiological responses.
  • Neuroprotection : Studies have demonstrated that BAPTA can protect neurons from excitotoxic damage caused by excessive calcium influx. For instance, it has been shown to alleviate neuronal apoptosis and reduce reactive oxygen species (ROS) production in models of neuronal injury .
  • Cellular Apoptosis : In pediatric acute lymphoblastic leukemia (ALL) cells, BAPTA treatment enhanced sensitivity to dexamethasone by deactivating the prosurvival ERK1/2 signaling pathway. This indicates its potential role in cancer therapy by modulating calcium-dependent signaling pathways that regulate cell survival .

Study 1: Neuroprotective Effects

In a study examining the effects of BAPTA on neuronal apoptosis, differentiated neurons were treated with varying concentrations of BAPTA (10 μM, 20 μM, and 40 μM). The results indicated a significant reduction in ROS levels and neuronal damage when BAPTA was administered, suggesting its effectiveness as a neuroprotective agent .

Study 2: Modulation of Calcium Signaling in ALL Cells

Another research focused on the modulation of calcium signaling in ALL cells showed that chelating intracellular calcium with BAPTA significantly potentiated the effects of dexamethasone, leading to increased cell death through enhanced mitochondrial apoptotic pathways. This highlights the compound's potential in enhancing therapeutic efficacy against certain cancers .

Summary of Findings

BAPTA tetrasodium salt hydrate serves as a crucial tool in biological research due to its selective calcium-binding properties. Its applications span across various fields including neurobiology and oncology, where it aids in understanding the intricate roles of calcium ions in cellular functions and disease mechanisms.

Properties

Molecular Formula

C22H22N2Na4O11

Molecular Weight

582.4 g/mol

IUPAC Name

tetrasodium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate;hydrate

InChI

InChI=1S/C22H24N2O10.4Na.H2O/c25-19(26)11-23(12-20(27)28)15-5-1-3-7-17(15)33-9-10-34-18-8-4-2-6-16(18)24(13-21(29)30)14-22(31)32;;;;;/h1-8H,9-14H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32);;;;;1H2/q;4*+1;/p-4

InChI Key

OVKNPFSLQKTYBB-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C(C(=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=CC=CC=C2N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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